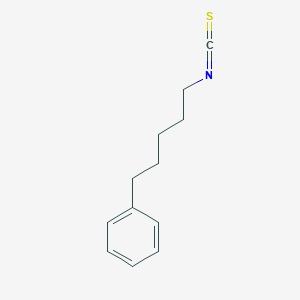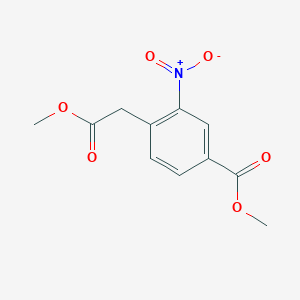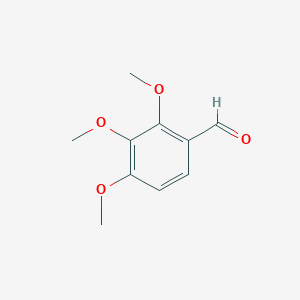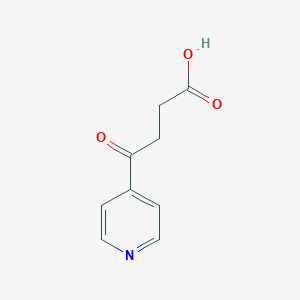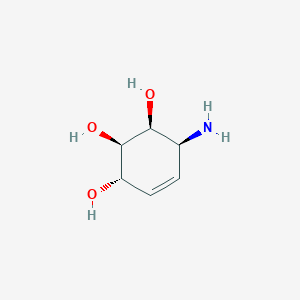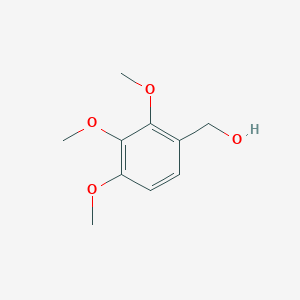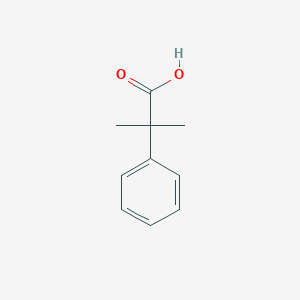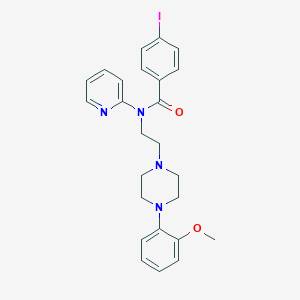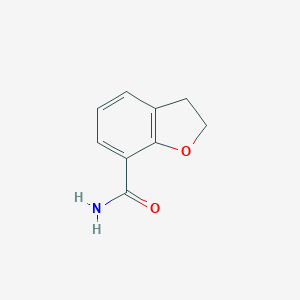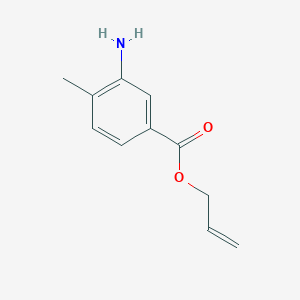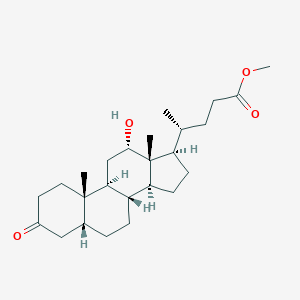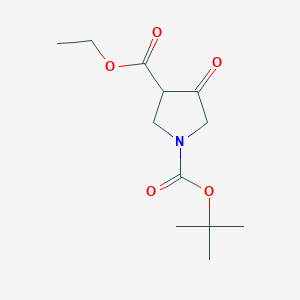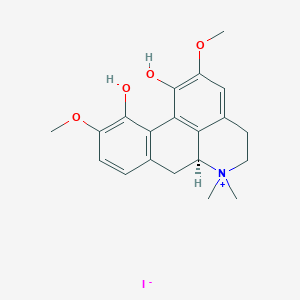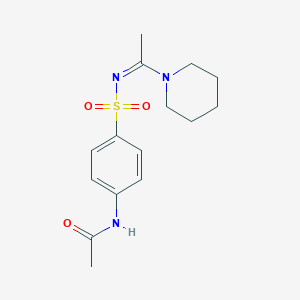
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide, also known as PEAQX, is a selective and potent antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors are important in mediating fast synaptic transmission. PEAQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide acts as a selective antagonist of the AMPA subtype of glutamate receptors. By blocking the activity of these receptors, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide reduces the excitability of neurons and can prevent or reduce the severity of seizures. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been shown to have neuroprotective effects by reducing the damage caused by excitotoxicity, a process in which excessive glutamate release leads to neuronal damage and death.
Effets Biochimiques Et Physiologiques
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and reducing the size of infarcts in animal models of stroke. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been studied for its potential to enhance learning and memory in healthy individuals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide is a selective and potent antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for studying the role of these receptors in various neurological disorders. However, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide. One area of interest is the potential use of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a therapeutic agent for various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Another area of interest is the potential use of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a tool for studying the role of AMPA receptors in learning and memory. Additionally, further research is needed to optimize the administration and dosing of N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide in various experimental settings.
Méthodes De Synthèse
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide can be synthesized by reacting N-(4-aminophenyl)acetamide with 1-(1-piperidinyl)ethanone and then treating the resulting product with sulfuryl chloride. The reaction yields N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects and to reduce the severity of seizures in animal models. N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide has also been studied for its potential to enhance learning and memory in healthy individuals.
Propriétés
Numéro CAS |
126826-70-8 |
|---|---|
Nom du produit |
N-(4-(((1-(1-Piperidinyl)ethylidene)amino)sulfonyl)phenyl)acetamide |
Formule moléculaire |
C15H21N3O3S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[4-[(Z)-1-piperidin-1-ylethylideneamino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C15H21N3O3S/c1-12(18-10-4-3-5-11-18)17-22(20,21)15-8-6-14(7-9-15)16-13(2)19/h6-9H,3-5,10-11H2,1-2H3,(H,16,19)/b17-12- |
Clé InChI |
FZECQDQRJAHDDA-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\N2CCCCC2 |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCCC2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCCC2 |
Synonymes |
N-[4-[1-(1-piperidyl)ethylideneamino]sulfonylphenyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



